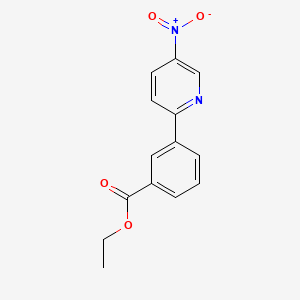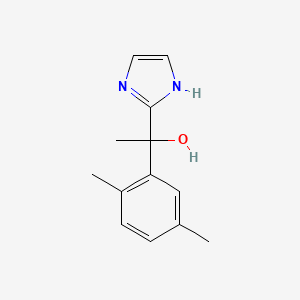
1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
描述
1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is an organic compound that features a unique structure combining a dimethylphenyl group and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and 2-imidazolecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing continuous flow reactors to handle large volumes of reactants efficiently.
Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to enhance yield and purity.
化学反应分析
Types of Reactions: 1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds like bromine or chlorine under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated alcohols.
Substitution Products: Halogenated imidazole derivatives.
科学研究应用
1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antifungal and antibacterial agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.
作用机制
The mechanism by which 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors in biological systems, particularly those involved in microbial cell wall synthesis or metabolic pathways.
Pathways Involved: The imidazole ring can bind to metal ions, disrupting enzyme function or interfering with DNA synthesis in microorganisms.
相似化合物的比较
- 1-(2,4-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
- 1-(2,6-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
Comparison:
- Structural Differences: The position of the methyl groups on the phenyl ring can significantly affect the compound’s reactivity and interaction with biological targets.
- Unique Properties: 1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which may confer distinct electronic properties and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-4-5-10(2)11(8-9)13(3,16)12-14-6-7-15-12/h4-8,16H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPFHVQYAYNMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



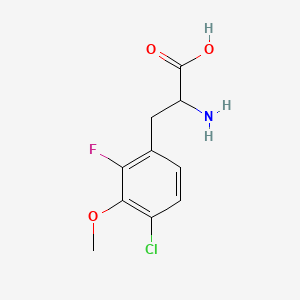

![4-[(4-{[2-(4-Methoxyphenyl)-1-methyl-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1530399.png)
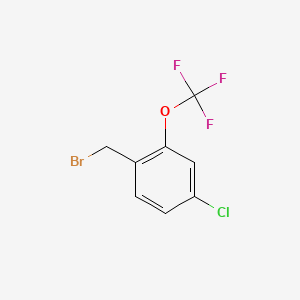
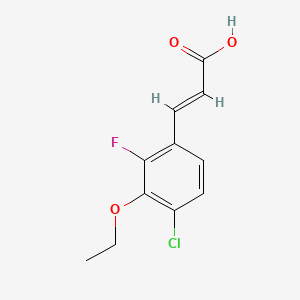

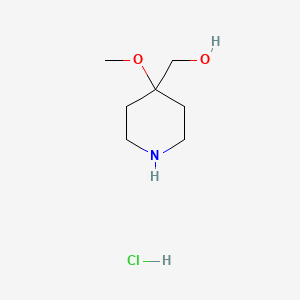
![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile](/img/structure/B1530410.png)
![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1530411.png)
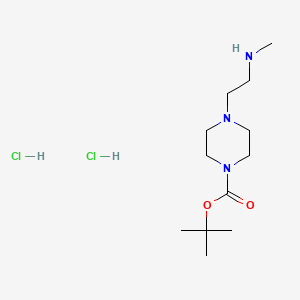
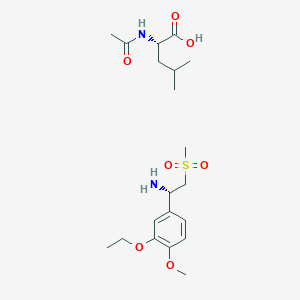
![9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine](/img/structure/B1530417.png)
